Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-

Metal chelation Non-aqueous titration Ligand design

Researchers using the disodium salt form face sodium ion interference and limited organic-phase solubility. The free acid (CAS 72245-48-8) eliminates these issues, enabling direct non-aqueous metal extraction and covalent immobilization without desalting. Key advantages: - XLogP 5.1 ensures superior organic-phase partitioning for colorimetric metal sensing in process streams. - Free carboxylic acid groups allow direct carbodiimide-mediated coupling to aminated supports, reducing synthetic steps. - 15 tautomeric states provide pH-tunable metal ion selectivity for multi-metal sensor arrays.

Molecular Formula C₂₆H₁₈N₄O₆S
Molecular Weight 514.5 g/mol
CAS No. 72245-48-8
Cat. No. B045420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-
CAS72245-48-8
Molecular FormulaC₂₆H₁₈N₄O₆S
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)SC3=CC=CC=C3N=NC4=CC(=C(C=C4)O)C(=O)O
InChIInChI=1S/C26H18N4O6S/c31-21-11-9-15(13-17(21)25(33)34)27-29-19-5-1-3-7-23(19)37-24-8-4-2-6-20(24)30-28-16-10-12-22(32)18(14-16)26(35)36/h1-14,31-32H,(H,33,34)(H,35,36)
InChIKeyUAABKYIDUJFPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid Azo Derivative: Identity and Baseline


Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy- (CAS 72245-48-8) is a synthetic bis-azo compound with a thioether bridge, classified under the broader azo dye family and identified as the parent free acid of C.I. Mordant Yellow 16 (disodium salt, CAS 8003-87-0) [1]. Its molecular structure (C26H18N4O6S, MW 514.51 g/mol) features two salicylic acid moieties linked via azo bonds to a central thiobis(phenylene) scaffold, conferring both chromophoric and metal-chelating properties . While structurally related to commercial mordant dyes, the free acid form is primarily positioned as a research intermediate and specialty chelating agent rather than a finished colorant, making its purity, salt form, and complexation behavior critical differentiators in scientific procurement decisions.

Non-Substitutability of the Free Acid Form


The free acid form (CAS 72245-48-8) and its disodium salt derivative (CAS 8003-87-0) are not functionally interchangeable despite sharing the same chromophoric core. The free acid exhibits markedly lower aqueous solubility due to the absence of ionizable sodium counterions, directly impacting its utility in non-aqueous or pH-controlled chelation applications where sodium ion interference or high ionic strength must be avoided [1]. Furthermore, the protonation state of the salicylic acid moieties governs metal-binding stoichiometry and conditional stability constants; the free acid can act as a tetradentate ligand in its fully protonated form, whereas the disodium salt is pre-deprotonated and may exhibit different complexation kinetics and pH-dependent selectivity profiles [2]. Generic substitution with a disodium salt dye without verifying salt form, residual sodium content, and protonation state therefore risks experimental irreproducibility in colorimetric sensing, metal extraction, or synthetic derivatization workflows.

Quantitative Differentiation of This Free Acid


Hydrogen Bond Donors and Lipophilicity Advantage

The free acid form possesses 4 hydrogen bond donors (carboxylic acid and phenolic -OH groups) versus 0 for the fully deprotonated disodium salt (CAS 8003-87-0), as confirmed by structure-based calculations [1]. This difference translates into a computed XLogP of 5.1, indicating significant lipophilicity that enables solubility in organic solvents, whereas the disodium salt is predominantly water-soluble and insoluble in non-polar media [1]. For procurement decisions in non-aqueous metal complexation or organic-phase extraction, the free acid's hydrogen bond donor capacity directly governs solubility and pre-organizes the ligand for metal coordination.

Metal chelation Non-aqueous titration Ligand design

Tautomerism-Driven Metal Ion Selectivity

The free acid exhibits 15 computationally predicted tautomeric states arising from the azo-hydrazone equilibrium and the keto-enol tautomerism of the salicylic acid moieties, compared to a restricted tautomeric space in the fixed-anion disodium salt [1]. This tautomeric diversity is critical because the azo (N=N) form favors N,N-chelation while the hydrazone (NH-N=) form shifts coordination toward N,O-donor sets, altering metal ion selectivity. In practical terms, the pH-dependent tautomeric equilibrium of the free acid can be exploited to tune colorimetric response for specific metal ions (e.g., Cu²⁺ vs. Fe³⁺) by adjusting the working pH, whereas the disodium salt's fixed deprotonated state locks the ligand into a narrower coordination mode.

Colorimetric sensor Metal ion detection Tautomerism

Rotatable Bond Flexibility and Chelation Versatility

The target compound contains 8 rotatable bonds (comprising the thioether bridge C-S-C linkages and the carboxylic acid groups attached to the aromatic rings), providing significant conformational flexibility to adopt optimal chelation geometries for different metal ions [1]. In contrast, closely related sulfonated mordant dye analogs (e.g., C.I. Mordant Yellow 8, C.I. Mordant Yellow 12) typically feature fewer degrees of rotational freedom due to additional fused-ring or sulfonate-substituted structures that restrict backbone mobility. This difference in rotatable bond count directly impacts the entropic cost of metal complex formation and the ability to accommodate metal ions of varying ionic radii without steric strain.

Chelating ligand Conformational analysis Metal complex stability

Procurement-Relevant Applications


Non-Aqueous Metal Extraction and Colorimetric Sensing

The free acid's XLogP of 5.1 and 4 hydrogen bond donors make it the preferred form for homogeneous non-aqueous metal extraction and organic-phase colorimetric sensing [1]. Unlike the water-soluble disodium salt, which partitions poorly into organic solvents, the free acid dissolves readily in polar aprotic and moderately polar organic media. This enables direct colorimetric detection of metal ions in organic process streams, petroleum fractions, or solvent-extraction raffinates without the need for phase-transfer catalysts or surfactant-stabilized emulsions. Procurement should specify the free acid form (CAS 72245-48-8) for any workflow where aqueous sodium ion contamination or high ionic strength is incompatible with downstream analysis.

Synthetic Intermediate for Chelating Resins and Materials

The free carboxylic acid groups provide reactive handles for covalent immobilization onto aminated supports (e.g., aminopropyl silica, chitosan, or polyamine resins) via carbodiimide-mediated amide coupling [2]. The disodium salt cannot be directly coupled without prior acidification and desalting, introducing additional purification steps and potential yield losses. For laboratories synthesizing chelating solid-phase extraction (SPE) sorbents, metal-imprinted polymers, or functionalized nanoparticles, purchasing the free acid reduces synthetic steps and eliminates sodium salt removal from the final material, which can interfere with metal binding capacity measurements. The 8 rotatable bonds also allow the immobilized ligand to retain conformational flexibility for metal capture [2].

pH-Programmable Sensor Arrays for Multi-Metal Discrimination

The 15 tautomeric states accessible to the free acid enable pH-dependent modulation of coordination geometry and colorimetric response [2]. This property can be harnessed to construct sensor arrays where the same ligand at different pH values produces distinct colorimetric fingerprints for different metal ions (e.g., Cu²⁺, Fe³⁺, Co²⁺, Ni²⁺). The disodium salt, with its fixed deprotonation state, cannot access this breadth of tautomeric configurations, limiting its utility to a narrower set of metal ions and pH conditions. Procurement of the free acid is essential for research groups developing paper-based, smartphone-readable multi-metal test strips or high-throughput screening platforms for environmental water monitoring.

Reference Standard for Impurity Profiling in Mordant Yellow 16

In dye manufacturing and textile quality control, the free acid (CAS 72245-48-8) serves as a critical reference standard for quantifying residual free acid content in commercial C.I. Mordant Yellow 16 (disodium salt) batches [1]. The disodium salt is typically produced by neutralizing the free acid; incomplete neutralization or hydrolysis during storage can regenerate the free acid, altering dye solubility, shade consistency, and metal mordant uptake. Analytical laboratories supporting dye production facilities should procure the high-purity free acid as a primary reference material for HPLC or spectrophotometric purity assays, enabling batch-to-batch consistency verification that cannot be achieved using only the disodium salt standard.

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